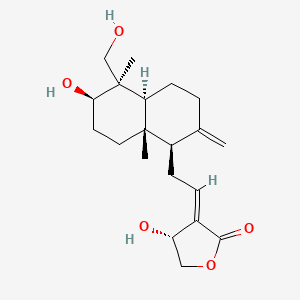
14-Epiandrographolide, >=95% (LC/MS-ELSD)
説明
14-Epiandrographolide is a compound derived from the above-ground parts of Andrographis paniculata . It induces cell differentiation and can be used in the study of multiple sclerosis . It is also used as a farnesoid X receptor antagonist in the treatment of cholestatic liver and metabolic diseases .
Synthesis Analysis
A small library of 3,14,19-modified derivatives of andrographolide were synthesized and tested for their in vitro inhibitory activities to cancer cell growth and proliferation .Molecular Structure Analysis
The molecular weight of 14-Epiandrographolide is 350.45 g/mol, and its molecular formula is C20H30O5 .Chemical Reactions Analysis
14-aryloxy analogues of andrographolide have shown potential activity against both Zika and Dengue viruses .Physical And Chemical Properties Analysis
14-Epiandrographolide is a solid substance . It has a molecular weight of 350.45 g/mol and a molecular formula of C20H30O5 .科学的研究の応用
Cancer Research
14-Epiandrographolide: has been studied for its potential in cancer therapy due to its anti-proliferative properties. Research indicates that derivatives of andrographolide, including 14-Epiandrographolide, can inhibit cancer cell growth and proliferation . These findings suggest that it could be a lead compound for the development of new anticancer drugs.
Anti-Inflammatory Treatments
The compound has shown promise in the treatment of inflammatory diseases. It acts on various inflammation-related signaling pathways, offering potential clinical applications as an anti-inflammatory agent . This could be beneficial for treating conditions like arthritis and other chronic inflammatory disorders.
Neuroprotection
Studies have explored the neuroprotective effects of andrographolide derivatives against neurotoxin-induced apoptosis in neuronal cells . This suggests that 14-Epiandrographolide could have applications in preventing or treating neurodegenerative diseases like Parkinson’s disease.
Metabolic Disorders
Andrographolide has been implicated in modulating glucose metabolism, which is crucial in managing metabolic disorders . As a derivative, 14-Epiandrographolide may also possess these metabolic regulatory properties, making it a candidate for treating conditions like diabetes.
Immunomodulation
Immunomodulation is a key area of interest in current medical research, and compounds like 14-Epiandrographolide could play a role in modulating immune responses . This could have implications for treating autoimmune diseases and enhancing vaccine efficacy.
作用機序
Target of Action
The primary targets of this compound, also known as 14-Epiandrographolide, are multiple cellular targets in the inflammatory signal transduction pathways . It has been shown to suppress inflammation cytokine expression including TNF-α, IL-1β and IL-6 .
Mode of Action
14-Epiandrographolide interacts with its targets by inhibiting their function. It has been demonstrated to inhibit TNF-α and IL-1β production in cell-based assays . It also inhibits the nuclear export of viral ribonucleoprotein (vRNP) complexes during cell replication .
Biochemical Pathways
14-Epiandrographolide affects several biochemical pathways. It regulates the viral entry stage, gene replication, and the formation of mature functional proteins . It also acts on many inflammation-related signaling pathways .
Pharmacokinetics
It is known that the compound is derived from the above-ground parts of andrographis paniculata . More research is needed to fully understand its absorption, distribution, metabolism, and excretion properties.
Result of Action
The molecular and cellular effects of 14-Epiandrographolide’s action include the inhibition of viral infections and the suppression of inflammation cytokine expression . It has been shown to strongly inhibit H5N1 replication by reducing nucleoprotein (NP) mRNA, NP, and NS1 proteins .
特性
IUPAC Name |
(3E,4R)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5+/t14-,15+,16+,17-,19+,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKULTULYSRAS-NPWGMBKGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\[C@H](COC3=O)O)(C)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-Epiandrographolide, >=95% (LC/MS-ELSD) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2974730.png)
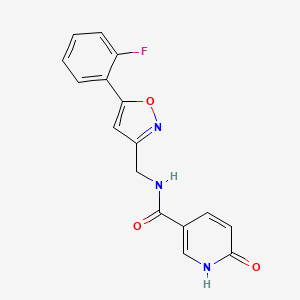
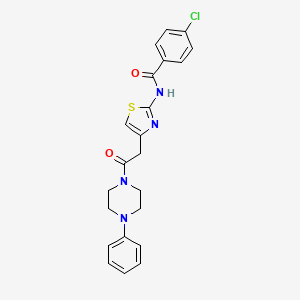
![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2974733.png)
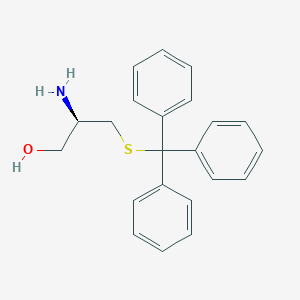

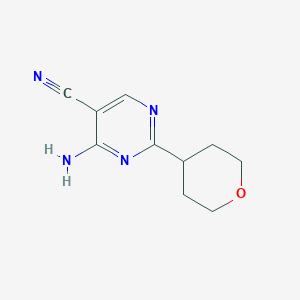

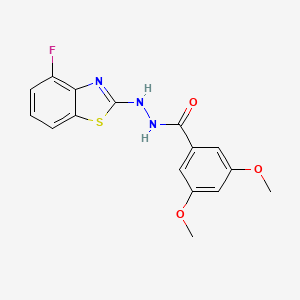
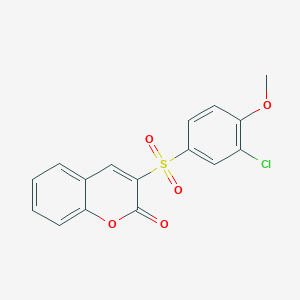


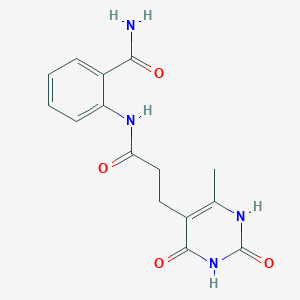
![N-(3,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2974750.png)